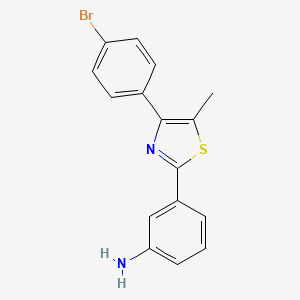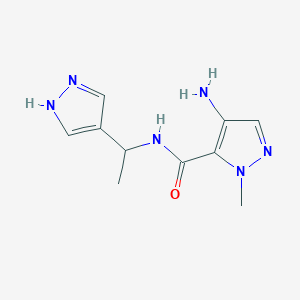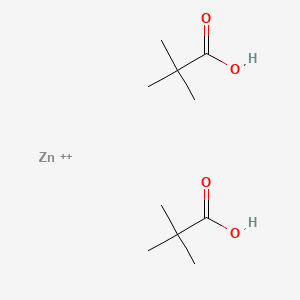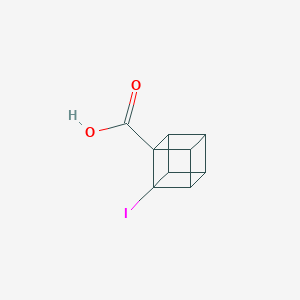
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-(4-Bromphenyl)-5-methylthiazol-2-yl)anilin beinhaltet typischerweise mehrstufige Reaktionen, ausgehend von kommerziell erhältlichen Vorläufern. Ein übliches Verfahren beinhaltet die Bildung des Thiazolrings durch eine Cyclisierungsreaktion, gefolgt von der Einführung der Bromphenylgruppe und der Anilinteilstruktur. Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erreichen.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege beinhalten, die Skalierbarkeit und Kosteneffizienz gewährleisten. Dazu gehört die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Syntheseplattformen, um die Reaktionsausbeute und die Produktkonsistenz zu verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(4-(4-Bromphenyl)-5-methylthiazol-2-yl)anilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Bromphenylgruppe oder den Thiazolring betreffen.
Substitution: Das Bromatom in der Bromphenylgruppe kann durch andere Nukleophile durch nukleophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden, um Substitutionsreaktionen zu fördern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Bromphenylteilstruktur einführen können.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromphenyl)-5-methylthiazol-2-yl)anilin hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann für die Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen verwendet werden.
Industrie: Aufgrund seiner einzigartigen strukturellen Eigenschaften kann es bei der Herstellung von fortschrittlichen Materialien wie Polymeren und Farbstoffen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-(4-Bromphenyl)-5-methylthiazol-2-yl)anilin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Bromphenylgruppe und der Thiazolring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, wodurch deren Aktivität möglicherweise gehemmt oder deren Funktion verändert wird. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group or the thiazole ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl moiety.
Wissenschaftliche Forschungsanwendungen
3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the thiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Bromanilin: Eine einfachere Verbindung mit einem Bromatom am Anilinteilring.
5-Methylthiazol: Ein Thiazolderivat mit einer Methylgruppe an der 5-Position.
4-Bromphenylthiazol: Eine Verbindung mit einer Bromphenylgruppe, die an einen Thiazolring gebunden ist.
Einzigartigkeit
3-(4-(4-Bromphenyl)-5-methylthiazol-2-yl)anilin ist einzigartig aufgrund der Kombination der Bromphenylgruppe, des Thiazolrings und der Anilinteilstruktur. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die bei einfacheren Analogen nicht beobachtet werden, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht.
Eigenschaften
Molekularformel |
C16H13BrN2S |
|---|---|
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |
InChI-Schlüssel |
NHOZSHDWECRORW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3S,6S,7aS)-5-oxo-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-6-carboxylate](/img/structure/B11815960.png)

![benzyl (2S)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate](/img/structure/B11815968.png)

![[(1-Carbamimidoylcyclopentyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B11815995.png)


![2-{5-[1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dien-1-yl}-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B11816024.png)

![Bis(2-phenylmethoxycarbonyl-2,6-diazaspiro[3.3]heptan-3-yl) oxalate](/img/structure/B11816033.png)

![Tert-butyl-[[4-(1,2-dichloroethenoxy)phenyl]methoxy]-dimethylsilane](/img/structure/B11816040.png)
![6,6'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,4-diphenylnicotinonitrile)](/img/structure/B11816043.png)
